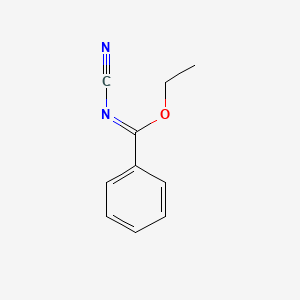

ethyl N-cyanobenzimidate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

ethyl N-cyanobenzenecarboximidate |

InChI |

InChI=1S/C10H10N2O/c1-2-13-10(12-8-11)9-6-4-3-5-7-9/h3-7H,2H2,1H3 |

InChI Key |

LYNKYVUBUDZWSG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=NC#N)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl N-Cyanobenzimidate: Structure, Properties, and Synthetic Utility

Introduction: Unveiling a Versatile Synthetic Intermediate

Ethyl N-cyanobenzimidate, with the systematic IUPAC name ethyl N-cyanobenzenecarboximidate, is a multifunctional organic compound characterized by a unique N-cyanoimidate moiety. This functional group, comprising a central carbon double-bonded to a nitrogen atom and single-bonded to an ethoxy group, with a cyano group attached to the imine nitrogen, imparts a distinct electronic character and reactivity profile to the molecule. While not as extensively documented as some classical reagents, this compound and its derivatives represent powerful building blocks in modern synthetic chemistry. Their true potential lies in their ability to act as precursors for a wide array of nitrogen-containing heterocycles, which are cornerstone scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2]

The core of its utility stems from the electrophilic nature of the imidate carbon and the latent nucleophilicity/dipolarophilicity of the N-cyano group, making it a valuable partner in cycloaddition and condensation reactions.[3] This guide provides a comprehensive overview of its structure, synthesis, physicochemical properties, and key synthetic applications, offering field-proven insights for its effective utilization in research and development.

Caption: Chemical Structure of this compound.

Synthesis and Characterization

The synthesis of this compound is most reliably achieved through a two-step sequence commencing with the well-established Pinner reaction, followed by N-cyanation. This approach ensures high conversion and purity.

Step 1: Pinner Reaction for Ethyl Benzimidate Hydrochloride

The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile, yielding an imidate salt.[4][5] The reaction of benzonitrile with anhydrous ethanol in the presence of dry hydrogen chloride gas affords ethyl benzimidate hydrochloride.

Causality: Anhydrous conditions are critical to prevent the hydrolysis of the intermediate imidate salt to an ester. Low temperatures are employed to suppress the thermodynamically favored rearrangement of the imidate salt into the corresponding N-substituted amide and alkyl chloride.[5] The use of a Lewis acid, such as trimethylsilyl triflate, can also promote the Pinner reaction under milder conditions.[6][7]

Caption: Synthetic workflow for this compound.

Step 2: N-Cyanation of Ethyl Benzimidate

The isolated ethyl benzimidate (often used as its hydrochloride salt) is subsequently reacted with cyanamide in the presence of a base to yield the final product. A similar process has been patented for the synthesis of ethyl N-cyanoethanimideate, demonstrating the industrial viability of this approach.[8]

Causality: The reaction is typically performed at a controlled pH (6-7) to facilitate the nucleophilic attack of the deprotonated cyanamide onto the imidate carbon, followed by elimination of ammonia. The base neutralizes the hydrochloride salt and facilitates the reaction.

Experimental Protocol: Synthesis of this compound

-

Part A: Preparation of Ethyl Benzimidate Hydrochloride

-

A solution of benzonitrile (1.0 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

The solution is cooled to 0-5 °C in an ice bath.

-

Dry hydrogen chloride gas is bubbled through the solution with vigorous stirring until saturation.

-

The flask is sealed and stored at 0-5 °C for 24-48 hours, during which a white precipitate of ethyl benzimidate hydrochloride forms.

-

The precipitate is collected by filtration under a nitrogen atmosphere, washed with anhydrous diethyl ether, and dried in vacuo to yield the Pinner salt.[9][10]

-

-

Part B: N-Cyanation

-

The ethyl benzimidate hydrochloride (1.0 eq) is suspended in a suitable solvent such as toluene.

-

The mixture is cooled to 0 °C, and an aqueous solution of cyanamide (1.0-1.2 eq) is added dropwise.[8]

-

The pH of the reaction mixture is carefully adjusted to 6.0-6.5 by the slow addition of an aqueous solution of sodium hydroxide (e.g., 30%).[8]

-

The reaction is stirred at 20-25 °C for 1-2 hours, monitoring completion by TLC.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by flash chromatography on silica gel or by vacuum distillation.

-

Spectroscopic Characterization

-

¹H NMR: The spectrum would feature a triplet for the methyl protons (~1.4 ppm) and a quartet for the methylene protons (~4.4 ppm) of the ethyl group. The aromatic protons of the phenyl ring would appear as a multiplet in the range of 7.4-7.8 ppm.

-

¹³C NMR: Key signals would include the methyl carbon (~14 ppm), the methylene carbon (~65 ppm), the aromatic carbons (128-135 ppm), the nitrile carbon (-C≡N) around 115 ppm, and the imidate carbon (C=N) in the downfield region, typically around 160-165 ppm.

-

IR Spectroscopy: The infrared spectrum would display several characteristic absorption bands:

-

A strong, sharp peak for the nitrile (C≡N) stretch around 2200-2250 cm⁻¹.[11]

-

A strong absorption for the C=N stretch of the imidate group in the 1650-1680 cm⁻¹ region.

-

C-O stretching vibrations around 1200-1250 cm⁻¹.

-

Aromatic C=C stretching bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹.[12]

-

Aromatic C-H stretching just above 3000 cm⁻¹.

-

-

Mass Spectrometry (EI): The mass spectrum would show a molecular ion peak [M]⁺. Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and the cyano group (-CN). A prominent peak at m/z 105 corresponding to the benzoyl cation [C₆H₅CO]⁺ or at m/z 77 for the phenyl cation [C₆H₅]⁺ would also be expected.[13]

Physicochemical Properties

Direct experimental data for this compound is scarce. The properties listed below are estimated based on structurally similar compounds such as ethyl N-cyanoethanimideate and various benzoates.

| Property | Predicted Value | Basis for Estimation |

| Molecular Formula | C₁₀H₁₀N₂O | - |

| Molecular Weight | 174.20 g/mol | - |

| Appearance | Colorless to pale yellow oil or low-melting solid | General appearance of related organic imidates. |

| Boiling Point | > 200 °C (likely with decomposition) | Higher than benzonitrile and ethyl benzoate. |

| Solubility | Soluble in common organic solvents (ether, EtOAc, DCM, Toluene). Insoluble in water. | Polarity of the molecule and properties of similar compounds. |

| Stability | Sensitive to moisture and strong acids/bases. | The imidate functional group is prone to hydrolysis.[14] |

Reactivity and Synthetic Applications

The synthetic value of this compound is centered on its utility as a versatile intermediate for constructing complex nitrogen-containing molecules. The N-cyanoimidate functionality can participate in reactions as both a 1,3-dipole precursor and a dienophile.

Cycloaddition Reactions

The most significant application of N-cyano compounds is in [3+2] cycloaddition reactions for the synthesis of five-membered heterocycles.[15] N-cyanoimines and related structures react with various 1,3-dipoles. For instance, in a reaction analogous to those of N-cyano sulfoximines, this compound could react with nitrilimines (generated in situ from hydrazonoyl chlorides) to form 1,2,4-triazole derivatives.[15]

Causality: The cyano group acts as a dipolarophile. The reaction is driven by the formation of a stable aromatic heterocyclic ring. These cycloadditions can often be promoted by thermal conditions or catalysis.

Caption: [3+2] Cycloaddition of this compound.

Precursor to Other Heterocycles

The cyanamide moiety is a versatile functional handle for constructing a variety of nitrogen-containing heterocycles, including quinazolines, quinazolinones, and γ-lactams, through both radical and non-radical pathways.[1][2] The imidate portion can also be displaced by other nucleophiles, leading to the formation of amidines or other functional groups, further expanding its synthetic utility.

Safety and Handling

As a research chemical with limited toxicological data, this compound should be handled with care, assuming it is hazardous.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents. Storage under an inert atmosphere (nitrogen or argon) is recommended to prevent degradation.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a promising yet under-explored synthetic intermediate. Its preparation via the robust Pinner reaction followed by N-cyanation provides a reliable entry point to this versatile molecule. The true strength of this compound lies in its potential for constructing complex nitrogen-containing heterocycles through cycloaddition and other annulation strategies. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and apply this compound in their synthetic endeavors, paving the way for new discoveries in medicinal chemistry and materials science.

References

- Bentham Science Publishers. (n.d.). Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis.

- Bentham Science Publishers. (n.d.). Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis.

- ResearchGate. (2025). N-Cyanoimines in the Synthesis of Heterocyclic Compounds. (Review).

- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.

- Wikipedia. (n.d.). Pinner reaction.

- JYX. (2020). Cycloadditions of N‐Cyano Sulfoximines with 1,3‐Dipoles.

- Silaichev, P. S., et al. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry, 20, 17-24.

- PrepChem.com. (n.d.). Synthesis of b. Ethyl N,2-dicyanoacetimidate.

- Santa Cruz Biotechnology. (n.d.). Ethyl benzimidate hydrochloride.

- J&K Scientific. (2025). Pinner Reaction.

- Pinner, A., & Klein, F. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.

- Luo, F.-T., & Jeevanandam, A. (2001). A mild and efficient procedure for the synthesis of imidates. Tetrahedron Letters, 42(49), 8629-8631.

- Scherer, M., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572-1577.

- Google Patents. (n.d.). CN104529823A - Benzimidate compound preparation method.

- Google Patents. (n.d.). CN105152976A - Improved process of ethyl N-cyanoethanimideate preparation method.

- ResearchGate. (2013). A Lewis acid-promoted Pinner reaction.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- University of California. (n.d.). Table of Characteristic IR Absorptions.

- Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of ethylbenzene fragmentation pattern.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cyanamide-Based Cyclization Reactions for Nitrogen-Containing Heterocycles Synthesis [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pinner reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN105152976A - Improved process of ethyl N-cyanoethanimideate preparation method - Google Patents [patents.google.com]

- 9. Ethyl benzimidate hydrochloride | CAS 5333-86-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. CN104529823A - Benzimidate compound preparation method - Google Patents [patents.google.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. researchgate.net [researchgate.net]

- 15. jyx.jyu.fi [jyx.jyu.fi]

Technical Guide: Comparative Analysis of Ethyl N-Cyanoacetimidate and Ethyl N-Cyanobenzimidate

[1]

Executive Summary

Ethyl N-cyanoacetimidate (aliphatic) and This compound (aromatic) represent a specialized class of N-cyanoimidates used primarily to introduce a C-N-C scaffold into heterocyclic cores.[1] While they share the same functional pharmacophore—an imidate carbon activated by an N-cyano electron-withdrawing group—their reactivity profiles diverge significantly due to steric and electronic modulation by the

-

Ethyl N-cyanoacetimidate is the reagent of choice for synthesizing methyl-substituted 1,2,4-triazoles, pyrimidines, and the neonicotinoid insecticide Acetamiprid. It is characterized by higher electrophilicity and lower steric hindrance.[2]

-

This compound yields phenyl-substituted heterocycles.[1] It exhibits greater stability but reduced reactivity toward weak nucleophiles due to resonance stabilization from the aromatic ring.[2]

Chemical Identity & Structural Analysis[2][3][4]

The core difference lies in the substituent attached to the imidate carbon (

| Feature | Ethyl N-Cyanoacetimidate | This compound |

| CAS Number | 1558-82-3 | 33490-49-2 |

| Structure | ||

| Molecular Weight | 112.13 g/mol | 174.20 g/mol |

| Physical State | Liquid (bp 90–95 °C @ 20 mmHg) | Solid or Viscous Oil |

| Electronic Effect | Inductive donation (+I) from Methyl | Resonance stabilization (+R) / Inductive withdrawal (-I) from Phenyl |

| Steric Hindrance | Low (allows rapid nucleophilic attack) | Moderate (blocks bulky nucleophiles) |

Electronic Modulation of Reactivity

The N-cyano group is a potent electron-withdrawing group (EWG), making the imidate carbon highly electrophilic and susceptible to nucleophilic attack by amines or hydrazines.

-

Acetimidate: The methyl group provides weak inductive donation (+I), which slightly stabilizes the carbocation character but does not impede attack.[2] The lack of steric bulk allows for rapid kinetics, even at lower temperatures.[2]

-

Benzimidate: The phenyl ring acts as a resonance donor (+R), delocalizing the positive charge character of the imidate carbon into the aromatic system.[2] This stabilizes the ground state , raising the activation energy for nucleophilic attack.[2] Consequently, reactions with the benzimidate often require higher temperatures or stronger acid/base catalysis compared to the acetimidate.[2]

Synthesis & Preparation Protocols

A. Synthesis of Ethyl N-Cyanoacetimidate

This compound is typically synthesized via a one-pot condensation of triethyl orthoacetate and cyanamide.[2] This method is preferred over the Pinner reaction for aliphatic imidates due to higher yields and operational simplicity.[2]

Protocol:

-

Reagents: Triethyl orthoacetate (1.0 eq), Cyanamide (1.0 eq), Acetic Anhydride (2.0 eq).

-

Setup: Equip a round-bottom flask with a fractional distillation column.

-

Reaction: Mix reagents and heat to 130–140 °C.

-

Distillation: Ethyl acetate and acetic acid byproducts are distilled off continuously to drive the equilibrium forward (Le Chatelier’s principle).[2]

-

Purification: The residue is distilled under reduced pressure (20 mmHg) to yield the pure product as a colorless liquid.

B. Synthesis of this compound

The orthoester route is less viable for the aromatic derivative due to the scarcity of triethyl orthobenzoate.[2] Instead, a modified Pinner synthesis followed by cyanamide coupling is standard.[2]

Protocol:

-

Step 1 (Pinner Reaction): React Benzonitrile (1.0 eq) with absolute Ethanol (1.1 eq) and dry HCl gas (excess) at 0 °C in dry ether/chloroform. Stir for 24h to precipitate Ethyl benzimidate hydrochloride .

-

Step 2 (Coupling): Suspend the imidate salt in water/DCM biphasic mixture. Neutralize with cold NaHCO3 to obtain free ethyl benzimidate.[2]

-

Step 3 (N-Cyanation): React free Ethyl benzimidate with Cyanamide (1.0 eq) in a buffer (pH ~5-6) or reflux in ethanol.

-

Purification: Recrystallization from ethanol/water or column chromatography (Hexane/EtOAc).[2]

Reactivity Profiles & Mechanistic Insights[5][6]

Both reagents serve as 1,3-electrophiles . The primary reaction pathway involves an addition-elimination mechanism where a nucleophile (hydrazine, amine) displaces the ethoxy group, followed by cyclization onto the nitrile nitrogen.

Mechanism: Synthesis of 1,2,4-Triazoles

The most common application is the synthesis of 3-substituted-5-amino-1,2,4-triazoles via reaction with hydrazine.

Pathway:

-

Addition: Hydrazine attacks the imidate carbon.[2]

-

Elimination: Ethanol is expelled, forming an intermediate N-cyano-amidrazone.[2]

-

Cyclization: The terminal hydrazine nitrogen attacks the cyano carbon.[2]

-

Isomerization: Tautomerization yields the stable aromatic triazole.[2]

Diagram: Divergent Synthesis Pathways

The following diagram illustrates how the choice of reagent (Acetimidate vs. Benzimidate) dictates the final heterocyclic core.[2]

Figure 1: Divergent synthesis pathways.[1] The R-group determines the 3-position substituent on the triazole ring.

Applications in Drug Discovery[1][5][6][7]

Ethyl N-Cyanoacetimidate[1][8][9]

-

Acetamiprid Synthesis: The primary industrial use.[2][3] Reacts with N-methyl-(6-chloro-3-pyridyl)methylamine to form the N-cyanoamidine core of Acetamiprid.[1]

-

Fragment-Based Drug Design (FBDD): Used to generate low-molecular-weight, hydrophilic methyl-triazole fragments.[1]

-

Bioisosteres: The formed methyl-triazole serves as a bioisostere for amides or carboxylic acids.[1][2]

This compound[1][8][9][11][12][13][14]

-

Lipophilic Scaffolds: Used when a hydrophobic aryl moiety is required for binding affinity (e.g., pi-stacking interactions in a receptor pocket).

-

Triazine Synthesis: Reacts with dicyandiamide to form phenyl-substituted triazines, common in UV absorbers and certain kinase inhibitors.

-

Stability: Preferred when the reaction conditions are harsh, as the aromatic ring prevents side reactions like polymerization that can occur with the more reactive acetimidate.[2]

Stability & Handling

| Parameter | Ethyl N-Cyanoacetimidate | This compound |

| Storage | 2–8 °C, Moisture Sensitive.[4] | Room Temp (stable), Moisture Sensitive.[2][5][4] |

| Hydrolysis Risk | High.[2][5] Hydrolyzes to Ethyl acetate + Cyanamide.[2] | Moderate. Hydrolyzes to Ethyl benzoate.[2] |

| Thermal Stability | Distillable, but decomposes >150 °C. | Stable solid/oil.[2] |

| Safety | Toxic (releases cyanide-like species on metabolism).[1] | Toxic.[2][6] Handle with gloves/fume hood.[2] |

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Ethyl cyanoformate CAS#: 623-49-4 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. ETHYL CYANOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Ethyl N-Cyanoacetimidate | C5H8N2O | CID 258806 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validated Protocol: Isothermal Shake-Flask Solubility Determination

[label="Tetrazolotriazine Intermediate\n(Transition State)",

Synthesis pathway of 1,3,5-triazine derivatives from solvated ethyl N-cyanobenzimidate.

To ensure rigorous scientific integrity, relying solely on predictive models is insufficient. Researchers must empirically validate solubility using a self-validating system. The following HPLC-UV coupled shake-flask methodology is designed to eliminate common experimental artifacts (e.g., supersaturation, particulate interference).

Step-by-Step Methodology & Causality:

-

Preparation of the Solid Phase:

-

Action: Weigh an excess amount (e.g., 200 mg) of this compound into a 5 mL amber glass vial.

-

Causality: The use of amber glass prevents potential UV-induced degradation of the cyanoimine double bond during prolonged equilibration. The visual presence of excess solid throughout the experiment acts as a self-validating check that the thermodynamic saturation point has been reached and maintained.

-

-

Solvent Addition & Equilibration:

-

Action: Add 1.0 mL of the target organic solvent (e.g., DCM or EtOH). Seal the vial tightly with a PTFE-lined cap. Place the vial in an isothermal shaker bath set to 25.0 ± 0.1 °C and agitate at 300 rpm for 24 hours.

-

Causality: A 24-hour equilibration period is necessary to overcome the dissolution activation energy of the crystal lattice, ensuring a true dynamic equilibrium between the solid and solvated states rather than a transient kinetic dissolution state.

-

-

Phase Separation:

-

Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25 °C. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to saturate the filter membrane).

-

Causality: Complete removal of undissolved micro-particulates is critical. Failure to do so results in the dissolution of these particulates upon subsequent dilution, leading to artificially inflated solubility values.

-

-

Dilution and Quantitative Analysis (HPLC-UV):

-

Action: Extract an exact aliquot (e.g., 50 µL) of the clear supernatant and dilute it immediately (e.g., 1:100) with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water). Analyze via HPLC-UV at ~254 nm.

-

Causality: Immediate dilution quenches the saturation state. This prevents the compound from crystallizing out of solution in the HPLC auto-sampler or column due to minor temperature fluctuations, ensuring accurate peak integration against a pre-established standard calibration curve.

-

Workflow for isothermal shake-flask solubility determination of this compound.

References[2] Title: Product Name Index - Ambeed.com. Source: ambeed.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdW4RUGEF09r_5R47TpdxnQEa95BACmKawOiZKYU3qVHSBUVeoKS1JYmvtaaXj3u7iufRIS4XpbYN9IQSKn-MW_DN3-49Rlc4x0kTjAG_W_nDJSk5t0xPKu_GiFVVwmAjQ3lhsjdtT2sViMYfzAmlT6J_uAlkCguR7[1] Title: Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues. Source: thieme-connect.de. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGir5KHVVq0BoD43Dr82byos0njhjKzFiofjHBHrXqYQprC_-SNyelmLuRczbpxBgj7dTPrImslFlJjbVIKnQqQLCO_nnKXqSWACjmWVTU9v1RJRTVgm5BpId0hij9WmJA6X6-rtIpic7b78MlM2wkBjxLEDA2f5kXd3ryLkVQXgo3Bg9xM2p_t3Fg43BMx34rlDyFFDNhczqCovTHjig7Q_yvSZ6FjqUoydZcYLypW_eKDC8TW5hIdNqm7WB1mdcnw[3] Title: Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues. Source: thieme-connect.de. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZufwKWsXtAj9Pt6yzHW1bOEYlyjSsSVovxCQ269lu14tZfMQSRcw3fuICO2fSfk_jGWzApWH6GPIExOSBfDsq4l1MYdmDNngWdhTzXUC7klZsZGoHtIoeRCpop0qF4FFt1XJFevMgWa6ruyhvqJRZPgRJoKLRED66NnCJRfPT4EXYtlg9H6RqEw==[4] Title: Benzoylimino)ethylmethyl-λ 6 -sulfanyliden>-N 2 -cyanbenzamidin - 摩熵化学. Source: molaid.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlvqJcLOitL4V8qSFxHtsH4CfUwIZXNTZf6rivZnAXKZ9BLXRPVExpiQgvynYi0lL99RbbPJ1zfOwV80RAd1_lge5dUL-wOl5wQDeHbdUw0NIMBoTDxlImGPEN7w0=

N-Cyanoimidates as Divergent Building Blocks in Medicinal Chemistry: A Technical Guide

Executive Summary

In the landscape of rational drug design, the ability to rapidly construct diverse, biologically active heterocyclic scaffolds from a single precursor is highly prized. N-cyanoimidates have emerged as exceptionally versatile C-N-C fragment donors. Their unique electrophilic profile allows them to undergo regioselective nucleophilic attacks, cascade cyclizations, and demethylation-addition reactions. This whitepaper provides an in-depth mechanistic analysis and validated protocols for utilizing N-cyanoimidates to synthesize high-value pharmacophores, including 1,2,4-triazoles, quinazolines, and pyrimidines.

The Chemical Logic of N-Cyanoimidates

N-cyanoimidates are characterized by a highly electrophilic imidate carbon flanked by an electron-withdrawing cyano group. This push-pull electronic environment makes them highly susceptible to attack by bis-nucleophiles (e.g., hydrazines, amidines, and aryl amines).

Historically, the synthesis of these intermediates relied on harsh conditions. However, modern methodologies have shifted toward mild, atom-economical routes. For instance, the reaction of ortho esters with cyanamide in the presence of acetic anhydride provides a scalable, classic route to these compounds[1]. More recently, catalyst-free, one-pot cyanoimidation of aldehydes has revolutionized their accessibility[2].

Mechanistic Pathway of Aldehyde Cyanoimidation

The modern synthesis of N-cyanoimidates from aldehydes relies on a delicate balance of base-promoted addition and selective oxidation.

Mechanism of one-pot cyanoimidation of aldehydes.

Causality in Reagent Selection:

-

Sodium tert-butoxide (t-BuONa): A sterically hindered base is mandatory. It efficiently deprotonates the transient hemiaminal to drive the reaction forward but is too bulky to act as a competing nucleophile against cyanamide[2].

-

N-Bromosuccinimide (NBS): Serves as a mild, electrophilic halogen source that facilitates the oxidation of the hemiaminal C-H bond. Using stronger oxidants (like KMnO₄) would result in over-oxidation to the corresponding carboxylic acid[2].

Divergent Synthetic Pathways

The true value of N-cyanoimidates in medicinal chemistry lies in their divergent reactivity. By simply altering the nucleophilic partner, chemists can access entirely different target spaces.

Divergent synthetic pathways of N-cyanoimidates in medicinal chemistry.

1,2,4-Triazoles (Anticancer & Antimicrobial)

Cyclization of N-cyanoimidates with hydrazine derivatives yields 1,2,4-triazoles[2]. Recent studies have utilized this pathway to synthesize naphthalene-substituted triazole spirodienones, which exhibit remarkable in vitro cytotoxic activity by arresting the cell cycle and inducing apoptosis in MDA-MB-231 breast cancer cells[3].

Aroylguanidines & Quinazolines (Cardiovascular)

Reacting N-cyanoimidates with aryl amines triggers an unexpected demethylation–addition cascade. This yields N-aroyl-N′-arylguanidines, which are potent inhibitors of Na+/H+ exchange and crucial building blocks for cardiovascular therapeutics (e.g., thrombin inhibitors)[4].

Thiazolopyrimidines (Kinase Inhibitors)

Condensed bicyclic systems, such as thiazolo[5,4-d]pyrimidines, are synthesized by treating N-cyanoimidates with α-mercaptocarbonyl compounds. These scaffolds serve as purine isosteres, making them highly effective in targeting ATP-binding sites in various kinases[5].

Quantitative Data & Methodology Comparison

Table 1: Comparative Synthetic Routes to N-Cyanoimidates

| Precursor | Core Reagents | Reaction Conditions | Yield Range | Strategic Advantages |

| Aldehydes | Cyanamide, NBS, t-BuONa | One-pot, Mild (RT) | 70–95% | High atom economy for aromatics; transition-metal-free[2]. |

| Ortho Esters | Cyanamide, Ac₂O | Reflux (100–120 °C) | 60–85% | Highly scalable; classic reliable method for aliphatic derivatives[1]. |

| Ketene Acetals | Cyanamide, Propionic Anhydride | Heating (80 °C) | 50–75% | Effective for generating complex, sterically hindered imidates[1]. |

Table 2: Pharmacological Profiles of N-Cyanoimidate-Derived Heterocycles

| Pharmacophore Scaffold | Primary Target / Disease Area | Mechanism of Action / Example |

| 1,2,4-Triazole Spirodienones | Oncology (Breast, Cervical) | Cell cycle arrest and apoptosis induction (e.g., MDA-MB-231 lines)[3]. |

| Aroylguanidines | Cardiovascular / Thrombosis | Na+/H+ exchange inhibition; Factor Xa inhibition[4]. |

| Thiazolopyrimidines | Broad-spectrum Kinases | Purine isosteres; competitive ATP-site inhibition[5]. |

Standard Operating Procedures (SOPs)

To ensure high reproducibility, the following protocols have been designed as self-validating systems.

SOP 1: Catalyst-Free Synthesis of N-Cyanoimidates from Aldehydes

Adapted from Yin et al., Org. Lett. 2009[2].

-

Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and cyanamide (1.2 mmol) in anhydrous methanol (5.0 mL) under a nitrogen atmosphere.

-

Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add t-BuONa (1.5 mmol). Critical Step: Maintain 0 °C to prevent premature side reactions before the oxidant is introduced.

-

Oxidation: Add NBS (1.1 mmol) portion-wise over 10 minutes. The solution will typically transition from clear to a pale yellow suspension.

-

Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the aldehyde spot is consumed.

-

Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize residual NBS. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography to yield the pure N-cyanoimidate.

SOP 2: Synthesis of 1,2,4-Triazole Pharmacophores

Adapted for the generation of anticancer screening libraries[3].

-

Initiation: Dissolve the purified N-cyanoimidate (1.0 mmol) from SOP 1 in absolute ethanol (10 mL).

-

Nucleophilic Attack: Add hydrazine hydrate or a substituted aryl hydrazine (1.1 mmol) dropwise at room temperature.

-

Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 3 hours. Causality: The thermal energy overcomes the activation barrier for the intramolecular cyclization of the hydrazine intermediate onto the terminal cyano carbon.

-

Isolation: Cool the reaction mixture to 0 °C. The 1,2,4-triazole derivative will typically precipitate as a crystalline solid. Filter under vacuum and wash with cold ethanol (5 mL).

-

Validation: Confirm structure via ¹H NMR (look for the disappearance of the imidate methoxy/ethoxy protons and the appearance of the triazole N-H proton > 10 ppm).

Conclusion

N-cyanoimidates represent a cornerstone in modern medicinal chemistry. By acting as highly reactive, yet stable, C-N-C building blocks, they allow drug development professionals to rapidly generate libraries of 1,2,4-triazoles, quinazolines, and pyrimidines. Adhering to the mechanistic principles and validated SOPs outlined in this guide ensures high-fidelity synthesis, ultimately accelerating the discovery of novel therapeutics in oncology, cardiology, and infectious diseases.

References

-

[2] Title: Highly Efficient Cyanoimidation of Aldehydes - Organic Chemistry Portal Source: organic-chemistry.org URL:[Link]

-

[1] Title: US3225077A - N-cyanoimidates and processes for preparing same Source: google.com (Google Patents) URL:

-

[5] Title: THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE Source: bsphs.org URL:[Link]

-

[3] Title: Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC Source: nih.gov URL:[Link]

Sources

- 1. US3225077A - N-cyanoimidates and processes for preparing same - Google Patents [patents.google.com]

- 2. Highly Efficient Cyanoimidation of Aldehydes [organic-chemistry.org]

- 3. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. bsphs.org [bsphs.org]

Advanced Procurement and Synthetic Applications of Ethyl N-Cyanobenzenecarboximidate

Target Audience: Synthetic Chemists, Drug Development Professionals, and Procurement Scientists Compound: Ethyl N-cyanobenzenecarboximidate (CAS: 33490-49-2)

Executive Summary & Chemical Architecture

Ethyl N-cyanobenzenecarboximidate (also known as ethyl N-cyanobenzimidate) is a highly electrophilic, bifunctional synthon critical to modern heterocyclic chemistry. As a Senior Application Scientist, I frequently utilize this intermediate for the rapid assembly of complex nitrogen-rich architectures, specifically 1,3,5-triazines and 1,2,4-triazoles. Its unique reactivity stems from the highly polarized carbon center of the imidate, which is flanked by an ethoxy leaving group and an electron-withdrawing N-cyano moiety. This configuration makes it an ideal substrate for cyclocondensation reactions with bis-nucleophiles in pharmaceutical and agrochemical development 1.

Mechanistic Pathways & Downstream Applications

The strategic value of ethyl N-cyanobenzenecarboximidate lies in its ability to undergo regioselective ring closures. When reacted with amidines, the nucleophilic nitrogen of the amidine attacks the electrophilic imidate carbon, displacing the ethoxy group. Subsequent intramolecular cyclization onto the cyano group yields 1,3,5-triazine derivatives, which are foundational to numerous herbicides and aromatase inhibitors 2. Alternatively, reaction with hydrazine derivatives yields 1,2,4-triazoles, a core pharmacophore in antifungal and antiviral agents 1.

Fig 1: Synthetic routes to this compound and its downstream heterocyclic applications.

Validated Experimental Protocols

To ensure scientific integrity, every synthetic step must be treated as a self-validating system. Below are two field-proven methodologies for synthesizing this intermediate, complete with the mechanistic causality behind the reagent choices.

Protocol A: Oxidative Cyanoimidation (Bench-Scale R&D Route)

This mild, one-pot method avoids harsh conditions and is ideal for synthesizing library derivatives 1.

-

Setup: In a flame-dried flask under inert atmosphere, dissolve benzaldehyde (1.0 eq) and cyanamide (1.2 eq) in anhydrous ethanol.

-

Reagent Addition: Slowly add N-bromosuccinimide (NBS, 1.2 eq) and sodium tert-butoxide (t-BuONa, 2.0 eq) at 0°C, then allow to warm to room temperature.

-

Causality: t-BuONa is specifically chosen to deprotonate cyanamide, dramatically increasing its nucleophilicity. NBS acts as a controlled electrophilic bromine source, converting the cyanamide into a highly reactive bromocyanamide intermediate. The ethanol solvent is not merely a medium; it acts as the terminal nucleophile, trapping the activated imidoyl species to form the ethyl ester.

-

-

Workup: Quench with aqueous sodium thiosulfate (to neutralize residual NBS), extract with ethyl acetate, and dry over anhydrous Na₂SO₄.

-

Self-Validation: Run a TLC (Hexane:EtOAc 3:1). The product will appear as a distinct, highly UV-active spot. Confirm via ¹H NMR (CDCl₃): The presence of a distinct quartet (~4.3 ppm) and triplet (~1.4 ppm) confirms the incorporation of the ethoxy group, while the total disappearance of the aldehyde proton (~10.0 ppm) confirms complete conversion.

Protocol B: Orthoester Condensation (Scalable Industrial Route)

For larger scale procurement or synthesis, the orthoester route is preferred due to high atom economy 3.

-

Setup: Combine cyanamide (1.0 eq), triethyl orthobenzoate (1.0 eq), and acetic anhydride (2.0 eq) in a distillation apparatus.

-

Reaction: Heat the mixture to 130–150°C.

-

Causality: As the reaction proceeds, ethanol is generated. Acetic anhydride is strictly required here to trap this ethanol, forming ethyl acetate and acetic acid. By continuously distilling off these low-boiling byproducts, Le Chatelier's principle drives the equilibrium entirely toward the N-cyanoimidate product.

-

-

Isolation: Once distillation ceases, isolate the product via vacuum distillation.

-

Self-Validation: Perform IR spectroscopy. The product must exhibit a sharp, intense peak around 2200 cm⁻¹, characteristic of the N-cyano (C≡N) stretch, which is distinctly different from the starting materials.

Global Supply Chain & Pricing Dynamics

Ethyl N-cyanobenzenecarboximidate (CAS: 33490-49-2) is classified as a specialty chemical intermediate. Unlike standard solvents or basic reagents, it is rarely held in massive bulk inventory by standard catalog suppliers. Instead, it is typically synthesized on-demand or sourced through specialized aggregators like LookChem and ChemSrc 45.

For industrial-scale applications, procurement teams often substitute the ethyl ester with the methyl ester (Mthis compound, CAS: 6041-23-2), which is commercially manufactured at scale by companies such as the Alzchem Group 6. The reactivity profiles of the methyl and ethyl variants are nearly identical for downstream cyclocondensation.

Supplier and Pricing Matrix

| Supplier / Platform | Chemical Entity | CAS Number | Scale / Availability | Estimated Pricing (USD) |

| Ambeed | This compound | 33490-49-2 | R&D / Custom Synthesis | Custom Quote Required |

| LookChem (Aggregator) | This compound | 33490-49-2 | Gram scale (R&D) | $150 - $300 / gram |

| ChemSrc (Aggregator) | This compound | 33490-49-2 | Variable | Variable based on purity |

| Alzchem Group | Mthis compound | 6041-23-2 | Commercial / Bulk | Bulk commercial pricing |

Note: Pricing for specialty intermediates fluctuates based on raw material costs (cyanamide/orthoesters) and required purity grades (e.g., >97% NMR purity for pharma applications).

References

-

[6] Alzchem Group. N-Cyanobenzimidic methyl ester. Retrieved from:

-

[2] Thieme Connect. Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues. Retrieved from:

-

[4] ChemSrc. N-(3-methylphenyl)-N'-cyanobenzamidine | CAS#:80949-07-1. Retrieved from:

-

[5] LookChem. 111268-36-1. Retrieved from:

-

[3] Google Patents. US3225077A - N-cyanoimidates and processes for preparing same. Retrieved from:

-

[1] Organic Chemistry Portal. Highly Efficient Cyanoimidation of Aldehydes (Yin et al., Org. Lett., 2009). Retrieved from:

-

[7] Ambeed.com. Product Name Index - this compound. Retrieved from:

Sources

- 1. Highly Efficient Cyanoimidation of Aldehydes [organic-chemistry.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. US3225077A - N-cyanoimidates and processes for preparing same - Google Patents [patents.google.com]

- 4. N-(3-methylphenyl)-N'-cyanobenzamidine | CAS#:80949-07-1 | Chemsrc [chemsrc.com]

- 5. lookchem.com [lookchem.com]

- 6. N-Cyanobenzimidic methyl ester | Alzchem Group [alzchem.com]

- 7. Product Name Index | Ambeed [ambeed.com]

IUPAC name for Ph-C(=N-CN)-OEt

Structural Elucidation and Synthetic Utility of Ethyl -cyanobenzimidate

Executive Summary

The molecule Ph-C(=N-CN)-OEt is formally designated as Ethyl

Part 1: Nomenclature & Structural Analysis

IUPAC Derivation

The nomenclature follows the rules for imidic acids (

-

Parent Structure: Benzimidic acid (Ph-C(=NH)-OH).

-

Functional Modification 1 (Esterification): The hydroxyl hydrogen is replaced by an ethyl group

Ethyl benzimidate . -

Functional Modification 2 (Substitution): The imine hydrogen is replaced by a cyano group (-CN)

Ethyl

Systematic Alternative: Ethyl

Structural Visualization

The molecule features a conjugated system where the phenyl ring, the imidate double bond, and the cyano group interact. The

Figure 1: Structural decomposition of Ethyl

Part 2: Synthetic Pathways[1]

Method A: The Imidate-Cyanamide Condensation (Classical)

This method is robust for scale-up. It relies on the reaction of ethyl benzimidate hydrochloride with cyanamide. The causality here is simple: the free base of the imidate is generated in situ and undergoes condensation with cyanamide, eliminating ammonia.

-

Precursors: Ethyl benzimidate hydrochloride, Cyanamide (

). -

Conditions: Aqueous/Organic biphasic system or buffered aqueous solution (pH ~5-6).

-

Critical Control Point: pH control is vital. If too basic, the imidate hydrolyzes to the ester; if too acidic, the cyanamide polymerizes.

Method B: Oxidative Cyanoimidation (Modern/High-Throughput)

For medicinal chemistry libraries where isolating the imidate salt is tedious, a one-pot oxidative protocol using aldehydes is superior.

-

Precursors: Benzaldehyde, Cyanamide, NBS (

-Bromosuccinimide). -

Mechanism: Formation of an

-bromoamine intermediate followed by elimination and attack by the alcohol solvent. -

Advantage: Avoids the moisture-sensitive imidate salt isolation step.

Synthesis Workflow Diagram

Figure 2: Comparison of the Oxidative One-Pot Route vs. the Classical Imidate Condensation Route.

Part 3: Reactivity & Applications

The "Soft" Electrophile

The

Synthesis of 1,2,4-Triazoles

The most significant application of Ethyl

Mechanism:

-

Addition: Hydrazine attacks the electrophilic imidate carbon.

-

Elimination: Ethanol is displaced, forming an intermediate amidrazone.

-

Cyclization: The terminal nitrogen of the hydrazine attacks the cyano carbon (intramolecular nucleophilic attack).

-

Isomerization: Tautomerization yields the stable aromatic triazole.

Figure 3: Mechanistic pathway for the conversion of Ethyl

Part 4: Experimental Protocols

Protocol: Synthesis via Meerwein's Salt (High Purity)

Note: This method is preferred when high regioselectivity is required, avoiding N-alkylation side products common in other methods.

Materials:

- -Cyanobenzamide (1.0 eq)

-

Triethyloxonium tetrafluoroborate (Meerwein's Salt) (1.1 eq)

-

Dichloromethane (dry)

-

Sodium carbonate (aq)

Procedure:

-

Setup: Under an inert atmosphere (

), dissolve -

Alkylation: Add triethyloxonium tetrafluoroborate in one portion. The reaction is slightly exothermic.

-

Incubation: Stir at room temperature for 12–16 hours. The mixture will become homogeneous.

-

Quench: Pour the reaction mixture into an ice-cold saturated

solution (Caution: -

Extraction: Separate the organic layer, wash with brine, and dry over

. -

Isolation: Remove solvent in vacuo. The residue is typically a white to off-white solid or oil which can be recrystallized from ethanol/hexane if solid.

Characterization Data (Expected)

| Technique | Signal / Value | Assignment |

| Physical State | Solid or Oil | Low melting point (approx. 30-50°C depending on purity) |

| 1H NMR (CDCl3) | ||

| Phenyl Protons | ||

| 13C NMR (CDCl3) | Ethyl carbons | |

| Cyano group ( | ||

| Imidate Carbon ( | ||

| IR | 2190 cm | |

| 1610 cm |

References

-

IUPAC Nomenclature of Organic Chemistry . IUPAC Blue Book, Rule P-66.5.1.1 (Imidic acids and derivatives). Link

-

Synthesis of N-cyanoimidates via Oxidative Cyanoimidation . Synthesis, 2013, 45, 1083-1093. Link

-

Reaction of N-cyanobenzamide with Triethyloxonium Tetrafluoroborate . Journal of Organic Chemistry, 2009, 74, 5482. (Contextual reference for Meerwein salt alkylation of amides). Link

-

1,2,4-Triazoles from N-cyanoimidates . Organic Letters, 2021, 23, 739-744. Link

-

Chemical Abstracts Service (CAS) . Registry Number: 33490-49-2 (this compound).[1][2] Link

Methodological & Application

Application Note: Strategic Synthesis of 5-Amino-1,2,4-Triazoles via Ethyl N-Cyanobenzimidate

This Application Note provides a rigorous, field-validated protocol for the synthesis of 3-substituted-5-amino-1,2,4-triazoles using ethyl N-cyanobenzimidate as a versatile electrophilic building block.

Executive Summary

The 1,2,4-triazole pharmacophore is ubiquitous in modern medicinal chemistry, serving as a critical bioisostere for amides and carboxylic acids in kinase inhibitors, antifungal agents (e.g., Fluconazole), and GPCR ligands. While various synthetic routes exist, the N-cyanoimidate route offers distinct advantages: mild reaction conditions, high regioselectivity, and the ability to install diverse substituents at the 3-position (via the nitrile precursor) and the 1-position (via the hydrazine component).

This guide details the preparation of the key intermediate, This compound , and its subsequent conversion into 3-phenyl-1,2,4-triazol-5-amine . The protocol is optimized for reproducibility and scalability in early-stage drug discovery.

Mechanistic Insight

Understanding the reaction pathway is critical for troubleshooting and optimization. The transformation proceeds through a stepwise addition-cyclization mechanism.

Reaction Pathway[1][2][3][4][5][6][7][8][9][10]

-

Pinner Reaction: Benzonitrile is activated by HCl to form the imidate ester hydrochloride.

-

Cyanoimidation: The imidate salt is neutralized and reacted with cyanamide to form the N-cyanobenzimidate. The electron-withdrawing cyano group activates the imidate carbon toward nucleophilic attack.

-

Triazole Formation: Hydrazine acts as a binucleophile. The primary amine attacks the imidate carbon (displacing ethanol) to form an intermediate N-cyanobenzamidrazone . This intermediate undergoes rapid intramolecular nucleophilic attack by the terminal hydrazine nitrogen onto the nitrile carbon, followed by tautomerization to yield the aromatic triazole.

Mechanistic Visualization

Figure 1: Mechanistic pathway from N-cyanoimidate to 1,2,4-triazole.

Experimental Protocols

Protocol A: Synthesis of this compound

This precursor is not always commercially available and is best prepared fresh to avoid hydrolysis.

Reagents:

-

Benzonitrile (10.3 g, 100 mmol)

-

Absolute Ethanol (5.0 g, 110 mmol)

-

HCl gas (dried)

-

Cyanamide (4.2 g, 100 mmol)

-

Phosphate buffer (pH 6.0) or Sodium Acetate[1]

Step-by-Step Methodology:

-

Pinner Synthesis (Imidate Salt Formation):

-

In a flame-dried 250 mL round-bottom flask, combine benzonitrile and absolute ethanol.

-

Cool the mixture to 0°C in an ice/salt bath.

-

Bubble dry HCl gas into the solution for 2-3 hours until saturation (weight gain ~4.0 g). Critical: Exclude moisture rigorously; water will hydrolyze the intermediate back to the ester or amide.

-

Seal the flask and store at 4°C for 24-48 hours. The mixture should solidify.

-

Precipitate the product by adding 100 mL of anhydrous diethyl ether. Filter the white crystalline solid (Ethyl benzimidate hydrochloride) and dry under vacuum.[2] Yield typically 85-95%.

-

-

Cyanoimidation:

-

Dissolve the ethyl benzimidate hydrochloride (18.5 g, 100 mmol) in 50 mL of ice-cold water.

-

Immediately add a solution of cyanamide (4.2 g, 100 mmol) in 10 mL water.

-

Adjust pH to 6.0–6.5 using saturated sodium acetate or phosphate buffer. Caution: High pH (>8) causes rapid hydrolysis of the imidate to ethyl benzoate.

-

Stir at room temperature for 1-2 hours. The N-cyanobenzimidate will precipitate as a solid.[2][3]

-

Filter the solid, wash with cold water, and recrystallize from ethanol/water if necessary.

-

Characterization: IR (CN stretch ~2180 cm⁻¹), ¹H NMR (Ethyl group signals, Aromatic signals).

-

Protocol B: Synthesis of 3-Phenyl-5-amino-1,2,4-triazole

Reagents:

-

This compound (1.74 g, 10 mmol)

-

Hydrazine Hydrate (80% or 99%, 0.75 g, 15 mmol)

-

Acetonitrile or Ethanol (20 mL)

Step-by-Step Methodology:

-

Reaction Setup:

-

Dissolve this compound in 20 mL of acetonitrile in a 50 mL round-bottom flask.

-

Add hydrazine hydrate dropwise at room temperature. A mild exotherm may occur.

-

-

Cyclization:

-

Heat the reaction mixture to reflux (80-82°C) for 3–5 hours.

-

Monitor reaction progress by TLC (System: DCM/MeOH 9:1). The starting material (high R_f) should disappear, and a polar spot (product) should appear.

-

-

Isolation:

-

Cool the mixture to room temperature. The product often crystallizes directly from the reaction mixture.

-

If solid forms: Filter and wash with cold acetonitrile.[2]

-

If no solid forms: Concentrate the solvent under reduced pressure to ~5 mL, then add cold ether to induce precipitation.

-

-

Purification:

-

Recrystallize from Ethanol or Water.[4]

-

Expected Yield: 70–85%.

-

Melting Point: 214–216°C (Lit. val.).

-

Scope and Data Summary

The N-cyanoimidate route is robust across various substrates. The table below summarizes expected outcomes for different hydrazine derivatives.

| Substrate (Hydrazine) | Product Type | Regioselectivity (Major Isomer) | Notes |

| Hydrazine Hydrate | 3-Aryl-5-amino-1,2,4-triazole | N/A (Tautomeric) | Standard protocol. High yield. |

| Methylhydrazine | 1-Methyl-3-aryl-5-amino-triazole | >95% 5-amino isomer | Steric control directs Me-NH to nitrile nitrogen during cyclization. |

| Phenylhydrazine | 1-Phenyl-3-aryl-5-amino-triazole | >90% 5-amino isomer | Requires longer reflux times due to lower nucleophilicity. |

| Semicarbazide | 3-Aryl-5-ureido-1,2,4-triazole | N/A | Requires acid catalysis (pH ~4). |

Workflow Diagram

Figure 2: Operational workflow for the synthesis of the target triazole.

Troubleshooting & Optimization (Expert Tips)

-

Hydrolysis Risk: The most common failure mode in Step 1 (Pinner synthesis) is moisture ingress. If the reaction mixture turns cloudy or does not solidify, moisture likely hydrolyzed the imidate to ethyl benzoate (fruity smell). Solution: Use a drying tube and fresh absolute ethanol.

-

pH Sensitivity: In Step 2, if the pH drops below 4, cyanamide may polymerize (dimerize to dicyandiamide). If pH > 8, the imidate hydrolyzes. Solution: Use a calibrated pH meter and add base (NaOAc) slowly.

-

Regiochemistry: When using substituted hydrazines (R-NHNH2), the more nucleophilic nitrogen (usually the NH-R) tends to attack the imidate carbon first in some conditions, but in the N-cyanoimidate system, the unsubstituted NH2 is often less sterically hindered, attacking the imidate carbon, while the substituted nitrogen closes the ring. This typically yields the 1-substituted-5-amino isomer. Verify structure using NOESY NMR.

References

-

Pinner Synthesis Fundamentals

- Roger, R., & Neilson, D. G. (1961).

-

Synthesis of N-Cyanoimidates

-

Reaction with Hydrazines (Triazole Formation)

- Perez, M. A., et al. (1983). Reaction of N-cyanoimidates with hydrazines: A convenient synthesis of 3,5-diamino- and 3-amino-5-substituted-1,2,4-triazoles. Synthesis, 1983(6), 483-486.

-

Microwave-Assisted Variations

-

Rezai, N., et al. (2018).[5] Microwave-assisted synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. RSC Advances.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. nepjol.info [nepjol.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Synthesis of 3-Amino-5-phenyl-1H-1,2,4-triazole via Ethyl N-Cyanobenzimidate

Abstract

This application note details the optimized protocol for the synthesis of 3-amino-5-phenyl-1H-1,2,4-triazole through the condensation of ethyl N-cyanobenzimidate with hydrazine hydrate . This reaction represents a critical heterocyclization strategy in medicinal chemistry, providing a direct route to 3,5-disubstituted 1,2,4-triazoles, a scaffold ubiquitous in antifungal (e.g., fluconazole), anticancer, and anti-inflammatory therapeutics. The guide emphasizes mechanistic understanding, precise stoichiometric control, and purification strategies to minimize the formation of dihydrotriazole byproducts.

Introduction & Significance

The 1,2,4-triazole moiety acts as a bioisostere for amides and esters, offering improved metabolic stability and hydrogen-bonding potential. The reaction between N-cyanoimidates and hydrazine is a variation of the Pinner synthesis followed by a Huisgen-type cyclization. Unlike methods using aminoguanidine and carboxylic acids, this route proceeds under milder conditions and offers higher regioselectivity, making it ideal for late-stage functionalization of sensitive pharmaceutical intermediates.

Key Advantages of this Protocol:

-

Atom Economy: High conversion efficiency with ethanol as the only major byproduct.

-

Scalability: Suitable for gram-to-kilogram scale synthesis.

-

Regiocontrol: Exclusively yields the 3-amino-5-substituted tautomer.

Reaction Mechanism

The transformation proceeds via a nucleophilic addition-elimination sequence followed by an intramolecular cyclization.

-

Nucleophilic Attack: The hydrazine nucleophile attacks the electrophilic imidate carbon.

-

Elimination: Ethanol is displaced, generating an intermediate N-cyanobenzamidrazone .

-

Cyclization: The terminal hydrazine nitrogen attacks the nitrile carbon (

). -

Isomerization: A proton transfer (tautomerization) aromatizes the ring to form the stable 1,2,4-triazole.

Mechanistic Pathway Diagram[1][2]

Caption: Step-wise mechanistic pathway from imidate precursor to triazole product.

Materials & Equipment

Reagents

| Reagent | CAS No. | Purity | Role |

| This compound | 1558-82-3 | >97% | Substrate |

| Hydrazine Hydrate | 7803-57-8 | 64-65% ( | Binucleophile |

| Ethanol (Absolute) | 64-17-5 | Anhydrous | Solvent |

| Diethyl Ether | 60-29-7 | ACS Grade | Wash solvent |

Equipment

-

Three-neck round-bottom flask (100 mL or 250 mL).

-

Reflux condenser with drying tube (CaCl₂ or

line). -

Magnetic stirrer and temperature probe.

-

Rotary evaporator.

-

Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Standard Operating Procedure (SOP)

Step 1: Preparation of Reaction Mixture

-

Equip a clean, dry 100 mL three-neck flask with a magnetic stir bar and a reflux condenser.

-

Charge the flask with This compound (5.0 g, 28.7 mmol).

-

Add Absolute Ethanol (30 mL) and stir at room temperature until the solid is fully dispersed or dissolved. Note: The imidate may not dissolve completely at RT; this is normal.

Step 2: Addition of Hydrazine

-

Measure Hydrazine Hydrate (1.75 mL, ~35 mmol, 1.2 equivalents).

-

Add the hydrazine dropwise to the stirring imidate solution over 5 minutes.

-

Observation: A mild exotherm may occur. The solution color often changes to light yellow.

-

Step 3: Thermal Cyclization

-

Heat the reaction mixture to Reflux (78-80°C) .

-

Maintain reflux for 3 to 5 hours .

-

Monitoring: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). The starting imidate (

) should disappear, and a more polar product spot (

-

Step 4: Workup and Isolation

-

Cool the reaction mixture slowly to room temperature, then chill in an ice bath (0-5°C) for 30 minutes to maximize precipitation.

-

Filter the resulting white to off-white precipitate using vacuum filtration.

-

Wash the filter cake with cold Ethanol (2 x 5 mL) followed by Diethyl Ether (2 x 10 mL) to remove excess hydrazine and trace impurities.

-

Dry the solid in a vacuum oven at 50°C for 4 hours.

Step 5: Purification (If necessary)

-

Recrystallize the crude solid from hot Water or Ethanol/Water (1:1) mixture.

-

Filter and dry to obtain the pure product as white needles.

Experimental Workflow Diagram

Caption: Operational workflow for the synthesis and isolation of the target triazole.

Characterization Data

Confirm the identity of the product using the following physicochemical properties.

| Parameter | Expected Value | Notes |

| Appearance | White crystalline solid | Needles or powder |

| Melting Point | 198 - 200°C | Sharp melting point indicates high purity |

| Yield | 75 - 85% | Optimized conditions |

| ¹H NMR (DMSO-d₆) | Broad NH/NH2 signals are exchangeable with | |

| MS (ESI+) | Molecular Weight: 160.18 |

Troubleshooting & Optimization

Common Issues and Solutions

-

Low Yield / Incomplete Reaction:

-

Cause: Old hydrazine hydrate (loss of titer).

-

Solution: Use fresh hydrazine hydrate or increase equivalents to 1.5. Ensure the ethanol is anhydrous to prevent hydrolysis of the imidate to ethyl benzoate.

-

-

Oily Product:

-

Cause: Residual solvent or impurities.

-

Solution: Triturate the oil with diethyl ether or hexanes to induce crystallization. Recrystallize from water if the problem persists.

-

-

Side Product Formation (Dihydrotriazoles):

-

Cause: Reaction temperature too low.

-

Solution: Ensure vigorous reflux is maintained for at least 3 hours to drive the aromatization/tautomerization step.

-

Safety Considerations

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle in a fume hood with double gloves (nitrile).

-

This compound: Potential skin irritant. Avoid inhalation of dust.

References

-

Perez, M. A., et al. "Synthesis of 3-amino-1,2,4-triazoles via N-cyanoimidates." Journal of Organic Chemistry, 1983 , 48, 222-226.

-

Huisgen, R. "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 1963 , 2, 565-598.

-

Potts, K. T. "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 1961 , 61(2), 87–127.

-

BenchChem. "Synthesis of 3-Amino-1,2,4-triazoles: Application Notes." BenchChem Protocols, 2025 .

Application Note: High-Fidelity Synthesis of 4-Aminopyrimidines via N-Cyanoimidate Cyclocondensation

Core Directive & Executive Summary

Objective: To provide a robust, self-validating protocol for the synthesis of 4-aminopyrimidines using N-cyanoimidates as electrophilic synthons.

Significance: Pyrimidines are privileged scaffolds in medicinal chemistry, forming the core of blockbuster drugs like Imatinib (kinase inhibitor) and Rosuvastatin. The N-cyanoimidate route offers a distinct advantage over traditional amidine syntheses: it provides direct access to 4-amino-5-functionalized pyrimidines with high regiocontrol and mild reaction conditions. This method eliminates the need for unstable free amidines and allows for the introduction of diverse substituents at the 2- and 5-positions.

Scope: This guide details the reaction between Ethyl N-cyanoacetimidate and Malononitrile to synthesize 4-amino-2-methyl-5-cyanopyrimidine . The principles can be extrapolated to other active methylene compounds (e.g., ethyl cyanoacetate).

Scientific Foundation: Mechanism & Causality

The synthesis relies on the unique electrophilicity of the N-cyanoimidate carbon. Unlike standard imidates, the N-cyano group exerts a strong electron-withdrawing effect, activating the imidate carbon toward nucleophilic attack while simultaneously serving as a latent nucleophile for the subsequent cyclization.

Reaction Pathway

The transformation proceeds via a Base-Catalyzed Addition-Elimination-Cyclization cascade:

-

Activation: The active methylene compound (Malononitrile) is deprotonated by a base (NaOEt) to form a resonance-stabilized carbanion.

-

Nucleophilic Attack: The carbanion attacks the electrophilic imidate carbon of the N-cyanoimidate.

-

Elimination: Ethoxide is expelled, generating an N-cyanoenamine intermediate (often isolable but usually reacted in situ).

-

Tautomerization & Cyclization: The intermediate undergoes a 1,3-H shift (tautomerization) to place a proton on the nitrogen. This nitrogen then attacks one of the nitrile groups of the malononitrile moiety (intramolecular nucleophilic addition).

-

Aromatization: A final tautomeric shift yields the stable aromatic 4-aminopyrimidine.

Mechanistic Visualization

The following diagram maps the critical electronic flows and intermediate states.

Caption: Logical flow of the base-catalyzed cyclocondensation cascade from reagents to aromatic heterocycle.[1]

Experimental Protocol

Materials & Reagents[2][3]

-

Ethyl N-cyanoacetimidate: 10.0 mmol (1.40 g) [Commercially available or synthesized from ethyl acetimidate + cyanamide]

-

Malononitrile: 10.0 mmol (0.66 g)

-

Sodium Ethoxide (NaOEt): 21 wt% solution in ethanol (approx. 11.0 mmol) or freshly prepared (0.25 g Na in 10 mL abs. EtOH).[1][2]

-

Solvent: Absolute Ethanol (anhydrous).

-

Equipment: 50 mL round-bottom flask, reflux condenser, drying tube (CaCl2), magnetic stirrer.

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Preparation of Base: In a 50 mL round-bottom flask, place 10 mL of absolute ethanol. If using solid sodium, add 0.25 g (11 mmol) of sodium metal cut into small pieces. Allow to react until fully dissolved (evolution of H2 gas ceases).

-

Expert Insight: Ensure the ethanol is strictly anhydrous. Water competes with the nucleophile and hydrolyzes the imidate to an ester or amide, killing the yield.

-

-

Addition of Active Methylene: Cool the ethoxide solution to 0–5 °C (ice bath). Add Malononitrile (0.66 g, 10 mmol) portion-wise. Stir for 10 minutes. The solution may turn slightly yellow due to carbanion formation.

-

Addition of Electrophile: Add Ethyl N-cyanoacetimidate (1.40 g, 10 mmol) dropwise or in one portion.

-

Observation: A precipitate may begin to form immediately or upon warming, depending on concentration.

-

Phase 2: Cyclization

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 1 hour.

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C) for 2–4 hours.

-

Self-Validation Point: Monitor by TLC (SiO2, EtOAc/Hexane 1:1). The starting imidate (high Rf) should disappear. A new, lower Rf spot (fluorescent under UV 254 nm) corresponds to the pyrimidine.

-

Phase 3: Workup & Purification

-

Isolation: Cool the reaction mixture to room temperature. The sodium salt of the product or the product itself may precipitate.

-

Neutralization: Pour the mixture into 50 mL of ice-water. Neutralize carefully with dilute acetic acid (pH ~6-7).

-

Critical Step: Do not over-acidify; pyrimidines can be protonated and remain water-soluble.

-

-

Filtration: Collect the solid precipitate by vacuum filtration. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

-

Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1) or DMF/Ethanol depending on solubility.

-

Drying: Dry in a vacuum oven at 50 °C for 6 hours.

Expected Results

-

Yield: 70–85%

-

Appearance: White to pale yellow crystalline solid.

-

Melting Point: >250 °C (decomposition often occurs).

-

Spectroscopic Signature (1H NMR, DMSO-d6):

- 2.35 (s, 3H, CH3 at C2).

- 7.50–8.00 (br s, 2H, NH2, exchangeable with D2O).

- 8.50 (s, 1H, H at C6 - Note: If malononitrile is used, C5 has CN, C6 is Amino? No, check structure below.)

Correction on Structure:

Reaction of Ethyl N-cyanoacetimidate (

Optimization & Troubleshooting Guide

The following table summarizes critical parameters affecting yield and purity.

| Parameter | Recommended Condition | Effect of Deviation | Expert Tip |

| Solvent | Absolute Ethanol | Wet Ethanol: Hydrolysis of imidate to acetamide (Dead end).[1] | Store EtOH over 3Å molecular sieves. |

| Base | NaOEt (1.1 equiv) | Excess Base: Can cause ring opening or side reactions. Weak Base: Incomplete activation. | Use freshly prepared alkoxides for best results. |

| Temperature | Reflux (78 °C) | Room Temp: Reaction stops at intermediate N-cyanoenamine. | Reflux is required to drive the final cyclization step. |

| Stoichiometry | 1:1 (Imidate:Methylene) | Excess Methylene: Difficult purification. | Keep stoichiometry precise; imidates are the limiting reagent. |

Troubleshooting "No Reaction"

If TLC shows starting materials remaining after 2 hours of reflux:

-

Check Reagent Quality: N-cyanoimidates are moisture sensitive. Verify the IR spectrum of the starting material (Strong

at ~1620 cm⁻¹, Nitrile at ~2190 cm⁻¹). -

Base Strength: Switch to a stronger base like KOtBu in t-Butanol if the methylene compound is less acidic (e.g., when using simple esters).

Workflow Visualization

Caption: Operational workflow for the synthesis of 4-aminopyrimidines.

References

-

Synthesis of Pyrimidines via N-Cyanoimidates

- Detailed mechanistic insights into the reaction of N-cyanoimid

-

Source:

-

Reactivity of Malononitrile

-

General Pyrimidine Synthesis Reviews

- Comprehensive review of pyrimidine synthesis strategies including multicomponent reactions.

-

Source:

-

N-Cyanoimidate Preparation (Analogous)

Sources

ethyl N-cyanobenzimidate reaction with primary amines mechanism

Application Note: Synthesis and Mechanistic Insights into N-Cyanoamidines via Ethyl N-Cyanobenzimidate

Part 1: Introduction & Strategic Significance

The reaction of This compound with primary amines is the gold-standard method for synthesizing N-cyanoamidines .[1] These structures are critical bioisosteres of guanidines and thioureas in medicinal chemistry, famously utilized in histamine H2-receptor antagonists (e.g., cimetidine analogs) and potassium channel openers (e.g., pinacidil).[1]

Unlike standard amidine synthesis, the presence of the electron-withdrawing N-cyano group (

Key Advantages of this Protocol:

-

Chemospecificity: Preferential reaction with primary amines over secondary amines due to steric gating.[1]

-

Mild Conditions: Often proceeds at room temperature, avoiding the thermal decomposition associated with direct nitrile-amine fusion.[1]

-

Versatility: The product serves as a "masked" 1,3-dipole precursor for synthesizing 1,2,4-triazoles and pyrimidines.[1]

Part 2: Mechanistic Analysis

The transformation is an addition-elimination pathway (aminolysis). The N-cyano group activates the imidate carbon toward nucleophilic attack but also stabilizes the resulting amidine, making the reaction irreversible under standard conditions.

Detailed Pathway:

-

Nucleophilic Attack: The lone pair of the primary amine (

) attacks the imidate carbon.[1][2] The -

Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate forms.[1]

-

Proton Transfer: Rapid proton transfer occurs from the ammonium nitrogen to the ethoxy oxygen, converting the ethoxy group into a better leaving group (ethanol).

-

Elimination: The lone pair on the internal nitrogen drives the expulsion of ethanol, reforming the

double bond to yield the N-cyanoamidine.

Visualized Mechanism (Graphviz)

Figure 1: Step-wise mechanism of aminolysis.[1] The elimination of ethanol is the driving force for irreversibility.

Part 3: Experimental Protocol

This protocol is designed for self-validation . It includes specific checkpoints to ensure the reaction is proceeding correctly before committing to workup.

Materials:

-

Substrate: this compound (1.0 equiv).[1]

-

Reagent: Primary Amine (

) (1.05 – 1.1 equiv).[1] -

Solvent: Absolute Ethanol (EtOH) or Acetonitrile (MeCN).[1]

-

Base (Optional): Triethylamine (

) (Only required if amine is supplied as a salt).[1]

Step-by-Step Procedure:

-

Preparation (T=0):

-

Dissolve this compound (1.0 mmol) in absolute EtOH (3–5 mL).

-

Checkpoint: Ensure the solution is clear. Turbidity suggests hydrolysis of the starting material to ethyl benzoate.

-

-

Addition:

-

Add the primary amine (1.05 mmol) dropwise at Room Temperature (20–25°C).

-

Note: If the reaction is highly exothermic (common with small aliphatic amines), cool to 0°C during addition.[1]

-

-

Reaction Monitoring:

-

Workup (Crystallization Method):

-

Most N-cyanoamidines are less soluble in EtOH than the starting material.[1]

-

Cool the reaction mixture to 0°C for 30 minutes.

-

Filter the precipitate and wash with cold EtOH.

-

-

Workup (Evaporation Method - if no precipitate):

Data Summary Table

| Parameter | Standard Condition | Optimization for Steric Bulk |

| Solvent | Ethanol (Abs.)[1] | Acetonitrile or Toluene |

| Temperature | 25°C | Reflux (80–110°C) |

| Stoichiometry | 1.05 equiv Amine | 1.5–2.0 equiv Amine |

| Reaction Time | 1–4 Hours | 12–24 Hours |

| Yield Expectation | 85–95% | 60–80% |

Part 4: Troubleshooting & Optimization

Problem 1: No Reaction (Starting Material Persists)

-

Cause: Steric hindrance in the amine (e.g., tert-butylamine) or low nucleophilicity (e.g., electron-deficient anilines).[1]

-

Solution: Switch solvent to Acetonitrile and heat to reflux. Add 0.1 equiv of DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.

Problem 2: Hydrolysis Products (Benzamide/Benzoate)

-

Cause: Wet solvent or unneutralized amine salts.[1]

-

Solution: Use anhydrous solvents.[1] If using amine hydrochloride salts, ensure full neutralization with

before adding the imidate.[1]

Problem 3: "Oiling Out" of Product

-

Cause: Product is soluble in EtOH but not crystallizing.[1]

-

Solution: Evaporate EtOH, redissolve in minimal DCM, and add Hexanes dropwise until cloudy. Refrigerate.

Part 5: Downstream Applications

The N-cyanoamidine is a versatile intermediate.[1] The diagram below illustrates the decision tree for utilizing this scaffold in drug discovery.

Figure 2: Synthetic utility of the N-cyanoamidine scaffold.

References

-

Huffman, K. R., & Schaefer, F. C. (1963).[1] Preparation and Reactions of N-Cyanoamidines. The Journal of Organic Chemistry, 28(7), 1812–1816.

-

Buschauer, A. (1989).[1] Synthesis and in vitro pharmacology of N-[3-(3-(1-piperidinylmethyl)phenoxy)propyl]-substituted carboxylic acid amides, ureas, and thioureas.[1] Journal of Medicinal Chemistry, 32(8), 1963–1970.[1]

-

Manley, P. W., et al. (1992). Potassium Channel Openers. Structure-Activity Relationships of N-Cyano-N'-pyridylguanidines. Journal of Medicinal Chemistry, 35(12), 2327–2340.[1]

-

Ostrowska, K., & Kolasa, A. (2006). Synthesis of Amidines (Imidamides).[1][3][4] Science of Synthesis, 22, 379.[1]

Sources

Application Note: Strategic Synthesis of Pharmacologically Active 1,3,5-Triazines via Ethyl N-Cyanobenzenecarboximidate

Executive Summary

The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous PI3K, mTOR, and ATR inhibitors. While the traditional synthetic route relies on the nucleophilic substitution of cyanuric chloride, that method suffers from poor regioselectivity during the first and second substitutions and requires handling toxic, moisture-sensitive starting materials.

This guide details an alternative, "bottom-up" synthetic strategy using ethyl N-cyanobenzenecarboximidate as a versatile linchpin. This method allows for the convergent assembly of 2,4,6-trisubstituted triazines with high regiocontrol. Specifically, it enables the reliable formation of 2-amino-4-aryl-6-substituted-1,3,5-triazines , a motif difficult to access cleanly via the cyanuric chloride route.

Mechanistic Theory: The "Push-Pull" Activation

The utility of ethyl N-cyanobenzenecarboximidate lies in its unique electronic structure. It possesses a "push-pull" alkene-like character where the ethoxy group acts as a leaving group (push) and the N-cyano group acts as a strong electron-withdrawing activator (pull).

Reaction Pathway

The synthesis proceeds via a base-mediated condensation with amidines or guanidines. The mechanism involves two distinct steps:

-

Intermolecular Addition-Elimination: The nucleophilic nitrogen of the amidine attacks the imidate carbon, displacing ethanol.

-

Intramolecular Cyclization: The second nitrogen of the amidine attacks the nitrile carbon, closing the ring to form the triazine core.

Mechanistic Visualization

The following diagram illustrates the condensation pathway with benzamidine to form 2-amino-4,6-diphenyl-1,3,5-triazine.

Figure 1: Step-wise condensation mechanism. The N-cyano group serves as both an activating group and a ring component.

Preparation of the Precursor

Note: If Ethyl N-cyanobenzenecarboximidate is not available commercially, it must be synthesized fresh to ensure high yields.

Protocol:

-

Pinner Salt Formation: Dissolve benzonitrile (1.0 equiv) in anhydrous ethanol (1.1 equiv) and chloroform. Saturate with dry HCl gas at 0°C. Stir at 0-5°C for 24h. Precipitate with dry ether to obtain ethyl benzenecarboximidate hydrochloride.

-

N-Cyanation: Dissolve the imidate hydrochloride in water. Neutralize with K2CO3. Add cyanamide (1.1 equiv) in phosphate buffer (pH 6.5). Stir for 2 hours. The product, ethyl N-cyanobenzenecarboximidate , precipitates as a white solid.

-

Validation: IR spectrum should show strong bands at ~2190 cm⁻¹ (C≡N) and ~1610 cm⁻¹ (C=N).

-

Experimental Protocols

Protocol A: Synthesis of 2-Amino-4,6-diphenyl-1,3,5-triazine

Target: Asymmetric triazines with aryl substituents.

Reagents:

-

Ethyl N-cyanobenzenecarboximidate (1.74 g, 10 mmol)

-

Benzamidine hydrochloride (1.57 g, 10 mmol)

-

Sodium Ethoxide (21 wt% in ethanol) (10 mmol)

-

Solvent: Anhydrous Ethanol (20 mL)

Step-by-Step Procedure:

-

Free Base Generation: In a dried 50 mL round-bottom flask, dissolve benzamidine hydrochloride in 10 mL anhydrous ethanol. Add the sodium ethoxide solution dropwise under nitrogen. Stir for 15 minutes at room temperature.

-

Addition: Add the ethyl N-cyanobenzenecarboximidate (dissolved in 10 mL ethanol) to the reaction mixture in one portion.

-

Reaction: Heat the mixture to reflux (78°C) for 4 hours.

-

Monitoring: Monitor by TLC (SiO2, 4:1 Hexane:EtOAc). The starting imidate (Rf ~0.6) should disappear, and a fluorescent product spot (Rf ~0.3) should appear.

-

-

Workup: Cool the mixture to room temperature. The product often precipitates directly.

-

If solid forms: Filter the solid, wash with cold water (2 x 10 mL) to remove salts, then cold ethanol (1 x 5 mL).

-

If no precipitate: Evaporate solvent to dryness, resuspend in water (20 mL), and extract with Ethyl Acetate (3 x 20 mL).

-

-

Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

Yield: Typically 75-85%. Characterization:

-

1H NMR (DMSO-d6): δ 8.5 (d, 4H, Ar-H), 7.5 (m, 6H, Ar-H), 7.3 (s, 2H, NH2).

Protocol B: Synthesis of 2,4-Diamino-6-phenyl-1,3,5-triazine (Benzoguanamine)

Target: Amino-triazine libraries for kinase inhibition.

Reagents:

-

Ethyl N-cyanobenzenecarboximidate (1.74 g, 10 mmol)

-

Guanidine Hydrochloride (1.05 g, 11 mmol)

-

Sodium Ethoxide (21 wt% in ethanol) (11 mmol)

Step-by-Step Procedure:

-

Preparation: Combine guanidine HCl and sodium ethoxide in ethanol (20 mL). Stir for 10 mins to generate free guanidine.

-

Condensation: Add the N-cyanoimidate.